molecular formula C15H15N3O4 B10991300 N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-alanine

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-alanine

Cat. No.: B10991300
M. Wt: 301.30 g/mol
InChI Key: LTDZZHZNWVZEHS-JTQLQIEISA-N
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Description

(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a pyridazinyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the pyridazinyl and phenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these synthetic routes include acylating agents and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound.

Scientific Research Applications

(2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PROPANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)BUTANOIC ACID: A similar compound with a butanoic acid group instead of a propanoic acid group.

    (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PENTANOIC ACID: Another analog with a pentanoic acid group.

Uniqueness

The uniqueness of (2S)-2-({2-[6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL]ACETYL}AMINO)PROPANOIC ACID lies in its specific structural features and the resulting chemical and biological properties. Its distinct combination of functional groups and molecular configuration makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

(2S)-2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H15N3O4/c1-10(15(21)22)16-13(19)9-18-14(20)8-7-12(17-18)11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19)(H,21,22)/t10-/m0/s1

InChI Key

LTDZZHZNWVZEHS-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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